molecular formula C21H19N5O B11184402 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one

Cat. No.: B11184402
M. Wt: 357.4 g/mol
InChI Key: FISYIMFRFQIEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features both quinazoline and pyrimidine moieties

Preparation Methods

The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Moiety: Starting with a suitable precursor, such as 4,6-dimethyl-2-nitroaniline, the quinazoline ring is formed through a series of reactions including nitration, reduction, and cyclization.

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized separately, often starting from 4-methylbenzaldehyde and reacting it with appropriate reagents to form the desired pyrimidine structure.

    Coupling Reaction: The final step involves coupling the quinazoline and pyrimidine moieties under specific conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated processes and advanced purification techniques .

Chemical Reactions Analysis

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline and pyrimidine derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzymes.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

    2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4(3H)-one: This compound differs in the substituents on the pyrimidine ring, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-(4-methylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H19N5O/c1-12-4-7-15(8-5-12)18-11-19(27)25-21(24-18)26-20-22-14(3)16-10-13(2)6-9-17(16)23-20/h4-11H,1-3H3,(H2,22,23,24,25,26,27)

InChI Key

FISYIMFRFQIEIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=NC(=C4C=C(C=CC4=N3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.